![molecular formula C10H11ClN2O2 B1443470 4-[(6-Chloropyridin-2-yl)carbonyl]morpholine CAS No. 720693-08-3](/img/structure/B1443470.png)
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine
Vue d'ensemble
Description
“4-[(6-Chloropyridin-2-yl)carbonyl]morpholine” is a chemical compound with the molecular formula C10H11ClN2O2 . It has a molecular weight of 226.66 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for “4-[(6-Chloropyridin-2-yl)carbonyl]morpholine” is 1S/C10H11ClN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[(6-Chloropyridin-2-yl)carbonyl]morpholine” is a solid compound . It has a molecular weight of 226.66 . The compound’s InChI code is 1S/C10H11ClN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 , which provides information about its molecular structure.Applications De Recherche Scientifique
Dopamine Receptor Antagonists
Researchers have synthesized chiral alkoxymethyl morpholine analogs, identifying (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine as a potent and selective dopamine D4 receptor antagonist. This compound shows significant selectivity against other dopamine receptors, marking its potential in therapeutic applications targeting specific receptor subtypes (Witt et al., 2016).
Crystal Structure Insights
The crystal structure of a morpholine compound, specifically 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, has been studied, revealing the morpholine ring adopts a chair conformation. This structural information is crucial for understanding the molecular interactions and stability of this class of compounds (Ahamed, Padusha & Gunasekaran, 2015).
Molluscicidal Agents
The molecule 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate has been synthesized and characterized. It is derived from 5-chlorosalicylic acid and incorporates a morpholine moiety. The compound has demonstrated significant molluscicidal effects, making it a potential candidate for controlling mollusc populations (Duan et al., 2014).
Molecular Synthesis and Biological Applications
Heterocyclic Compounds Synthesis
A new methodology has been described for synthesizing novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles. These compounds show promise due to their versatility and potential in various applications, including pharmaceuticals (Zaki et al., 2020).
Antimicrobial and Antiurease Activities
Research on morpholine derivatives containing an azole nucleus has highlighted their antimicrobial and antiurease activities. These compounds show potential as therapeutic agents, especially in targeting specific microbial strains and inhibiting urease enzymes (Bektaş et al., 2012).
Photophysics and Biomolecular Binding
A study on the synthesis, photophysical analysis, and biomolecular binding properties of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has been conducted. These compounds exhibit strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating their potential in biochemical applications (Bonacorso et al., 2018).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as Eye Irrit. 2, meaning it causes serious eye irritation . The compound should be stored under the storage class code 6.1C, which is for combustible, acute toxic Cat.3/toxic compounds or compounds which causing chronic effects .
Propriétés
IUPAC Name |
(6-chloropyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-3-1-2-8(12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBUENPYRBPTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloropyridin-2-yl)carbonyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)
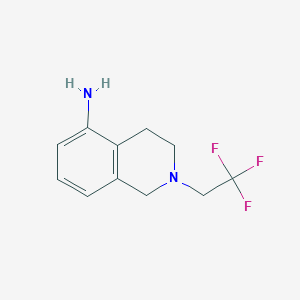
amine](/img/structure/B1443390.png)
![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)
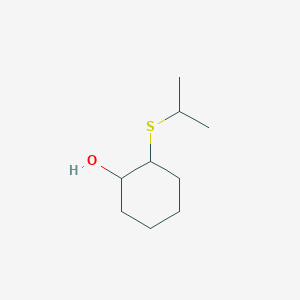
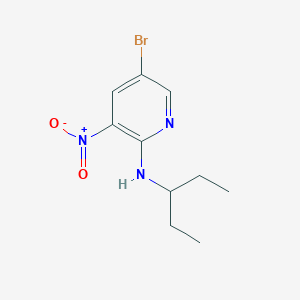
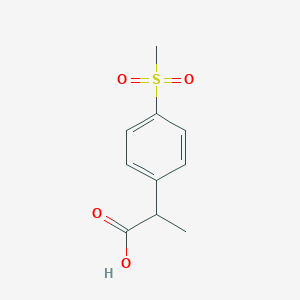
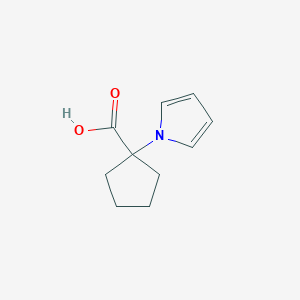
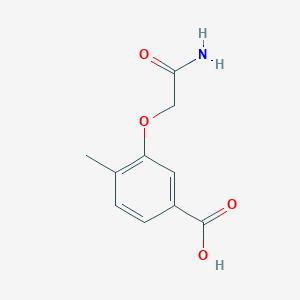
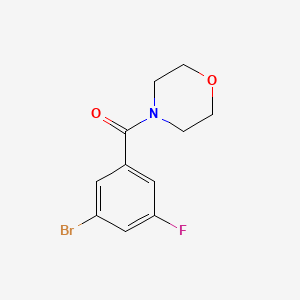


![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)